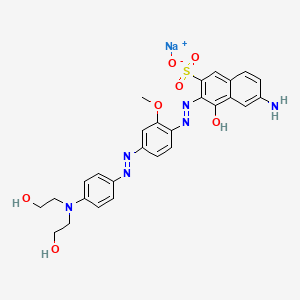
(2-Bromoprop-2-en-1-yl)(tributyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoprop-2-en-1-yl)(tributyl)stannane is an organotin compound that features a brominated propenyl group attached to a tributylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as intermediates in the formation of carbon-carbon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoprop-2-en-1-yl)(tributyl)stannane typically involves the reaction of tributylstannane with a brominated propenyl precursor. One common method is the Appel reaction, which involves the use of triphenylphosphine and carbon tetrabromide to convert an alcohol to a bromide . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired stannane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through distillation or chromatography to ensure high purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromoprop-2-en-1-yl)(tributyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Radical Reactions: The compound is known for its ability to participate in radical reactions, such as the Barton-McCombie deoxygenation and radical cyclization.
Reduction Reactions: The stannane moiety can act as a reducing agent in certain reactions, particularly in the presence of radical initiators.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Triphenylphosphine and Carbon Tetrabromide: For the Appel reaction to synthesize the compound.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Nucleophiles: Such as Grignard reagents or organolithium compounds for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various alkyl or aryl stannanes, while radical reactions can produce cyclized or deoxygenated products .
Applications De Recherche Scientifique
(2-Bromoprop-2-en-1-yl)(tributyl)stannane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2-Bromoprop-2-en-1-yl)(tributyl)stannane involves its ability to participate in radical reactions. The stannane moiety can donate a hydrogen atom to form a radical intermediate, which can then undergo further reactions. The bromine atom can also be substituted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Hydride: Known for its use in radical reductions and dehalogenation reactions.
Triphenyltin Hydride: Similar to tributyltin hydride but with different steric and electronic properties.
Organolithium Compounds: Used in similar substitution and radical reactions but with different reactivity profiles.
Uniqueness
(2-Bromoprop-2-en-1-yl)(tributyl)stannane is unique due to its combination of a brominated propenyl group and a tributylstannane moiety, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to participate in both radical and substitution reactions makes it a valuable compound in organic synthesis and other scientific research applications .
Propriétés
Numéro CAS |
121758-21-2 |
|---|---|
Formule moléculaire |
C15H31BrSn |
Poids moléculaire |
410.0 g/mol |
Nom IUPAC |
2-bromoprop-2-enyl(tributyl)stannane |
InChI |
InChI=1S/3C4H9.C3H4Br.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;1-2H2; |
Clé InChI |
IJVXRTVTQUHVIO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





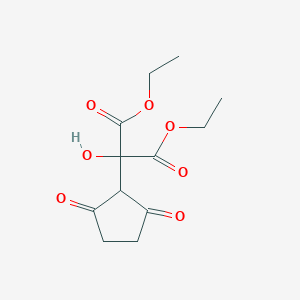
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
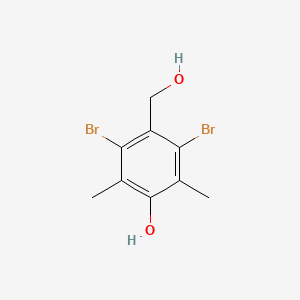

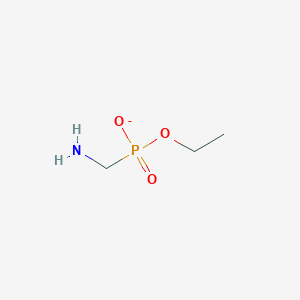
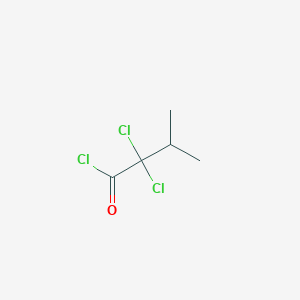
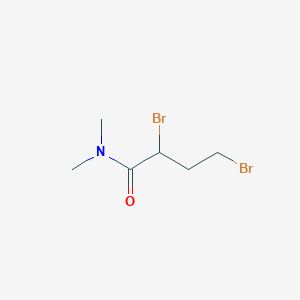
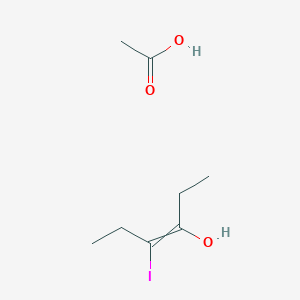
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
